molecular formula C7H5BrO3S B2387262 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid CAS No. 1545103-73-8

3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid

Cat. No.: B2387262
CAS No.: 1545103-73-8
M. Wt: 249.08
InChI Key: JZUJOIBEDHRROV-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a bromine atom attached to the thiophene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid typically involves the bromination of thiophene derivatives followed by functional group transformations. One common method is the bromination of 3-thiophenecarboxylic acid using N-bromosuccinimide (NBS) to yield 3-bromothiophene-2-carboxylic acid . This intermediate can then be converted to this compound through various synthetic steps, including esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

Scientific Research Applications

3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a carboxyl group on the thiophene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

3-(3-bromothiophen-2-yl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUJOIBEDHRROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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